molecular formula C14H26N2O2 B15230442 tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B15230442
M. Wt: 254.37 g/mol
InChI Key: CNVRGWXVVPBORV-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1899102-21-6) is a high-purity spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique diazaspiro[4.5]decane scaffold, which provides a rigid, three-dimensional structure that is valuable for conformational constraint and for exploring novel chemical space in lead optimization . The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the secondary amine, allowing for further selective functionalization and synthetic manipulation . The 1-methyl substitution differentiates it from other derivatives and can fine-tune the molecule's physicochemical properties and binding affinity. The primary research value of this scaffold lies in its application as a key intermediate in the design and synthesis of potential therapeutic agents. Scientific literature highlights that derivatives based on the 2,8-diazaspiro[4.5]decane core have been designed and evaluated as novel chitin synthase inhibitors, demonstrating promising in vitro antifungal activity . Furthermore, this specific spirocyclic framework is utilized in the development of potent and selective inhibitors for various biological targets, including Mediator complex-associated kinases like CDK8, which are implicated in diseases such as colorectal cancer . The mechanism of action for compounds derived from this intermediate is target-dependent. For instance, in antifungal applications, it is hypothesized that these molecules may bind to the active site of chitin synthase, a key enzyme in fungal cell wall biosynthesis, thereby disrupting cell wall integrity and leading to fungal cell death . In other contexts, such as kinase inhibitor programs, the spirocyclic core acts as a central scaffold that contributes to high-affinity binding and selectivity within the enzyme's active site . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-11-14(5-8-15-11)6-9-16(10-7-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3

InChI Key

CNVRGWXVVPBORV-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCN1)CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of a diazaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ in substituents, oxidation states, and salt forms. Key examples include:

Table 1: Structural Comparison of Selected Spirocyclic Compounds
Compound Name CAS Number Molecular Formula Substituents/Salts Key Features
tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate Not provided C15H26N2O2 1-methyl, tert-butyl carbamate Discontinued; used in drug discovery intermediates
8-Boc-2,8-Diazaspiro[4.5]decane 236406-39-6 C13H22N2O2 tert-butyl carbamate High structural similarity (1.00); precursor for cross-coupling reactions
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride 851325-42-3 C13H23ClN2O2 Hydrochloride salt Enhanced solubility for in vitro assays; purity ≥95%
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 268550-48-7 C13H20N2O3 1-oxo group Common intermediate in synthesis of kinase inhibitors
tert-Butyl 2,4-dioxo-3,8-diazaspiro[4.5]decane-8-carboxylate Not provided C13H18N2O5 2,4-dioxo groups Increased polarity; requires multi-step synthesis

Physicochemical Properties

  • Molecular Weight: The methyl substituent in the target compound increases molecular weight (254.38 g/mol) compared to non-methylated analogs (e.g., 236406-39-6: 238.33 g/mol) .
  • Polarity : Oxo-containing analogs (e.g., 268550-48-7) exhibit higher polarity, impacting chromatographic retention and membrane permeability .
  • Stability : Salt forms (e.g., hydrochloride) enhance stability under acidic conditions, critical for oral bioavailability studies .

Biological Activity

tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 1899102-21-6

The compound features a spirocyclic structure that includes two nitrogen atoms and a tert-butyl ester functional group, which contributes to its stability and reactivity in biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The mechanism involves the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound also displays promising anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including FaDu hypopharyngeal carcinoma cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study : A study evaluated the cytotoxicity of this compound in comparison to the standard chemotherapeutic agent bleomycin. The results indicated that the compound exhibited superior cytotoxicity and apoptosis induction in FaDu cells.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
FaDu1520
MCF-7 (Breast)1825
A549 (Lung)2230

This data underscores the potential of this compound as an effective anticancer agent .

The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets within cells. The spirocyclic arrangement facilitates binding to active sites on enzymes or receptors, thereby modulating their activity.

Ongoing studies aim to elucidate the specific cellular pathways influenced by this compound, with preliminary findings suggesting involvement in apoptosis signaling pathways and inhibition of cell proliferation .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, which may enhance understanding of its biological activity:

Compound NameCAS NumberSimilarity Index
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate336191-17-40.98
(S)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate236406-22-70.98
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate236406-49-80.96

These compounds exhibit varying degrees of biological activity based on their structural features and functional groups .

Q & A

Q. What are the critical steps and optimized conditions for synthesizing tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of spirocyclic ketones with tert-butyl chloroformate. Key steps:

Reaction Setup : Reflux in ethanol or methanol (60–80°C) for 8–12 hours to ensure complete conversion .

Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Characterization : Confirmed via ¹H/¹³C NMR, IR, and mass spectrometry (e.g., molecular ion peak at m/z 254.33 matches theoretical mass ).

Q. How is the molecular structure of this compound validated post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet) and spirocyclic protons (δ ~3.2–3.8 ppm, multiplet) confirm substituent placement .
    • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 255.3 aligns with the molecular formula C₁₃H₂₂N₂O₃ .
  • X-ray Crystallography : Optional for absolute configuration verification (not explicitly reported in evidence but recommended for novel derivatives).

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar spirocyclic compounds?

Methodological Answer:

  • Comparative Analysis :

    Compound FeatureBiological ActivityKey Difference
    Hydrazine moiety (e.g., )Moderate enzyme inhibitionHigher polarity increases solubility but reduces membrane permeability
    tert-Butyl ester (e.g., )Enhanced stability in vivoSteric hindrance slows metabolic degradation
  • Experimental Design :

    • Conduct parallel assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C).
    • Use molecular dynamics simulations to model interactions with target proteins .

Q. How to optimize reaction yields when scaling up synthesis?

Methodological Answer:

  • Parameter Screening :
    • Temperature : Higher temperatures (70–80°C) improve kinetics but may increase side products.
    • Catalyst : Add 0.1–1 mol% DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Quality Control :
    • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
    • Use inline FTIR to track carbonyl (C=O) peak reduction at ~1700 cm⁻¹ .

Q. What strategies validate the compound’s mechanism of action in therapeutic contexts?

Methodological Answer:

  • In Vitro Assays :
    • Binding Studies : Surface plasmon resonance (SPR) to measure dissociation constants (KD) with target receptors .
    • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to quantify intracellular accumulation via flow cytometry .
  • In Silico Modeling :
    • Docking simulations (AutoDock Vina) to identify binding pockets and key residues (e.g., hydrophobic interactions with tert-butyl groups) .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectral data for spirocyclic derivatives?

Methodological Answer:

  • Root Causes :
    • Solvent Effects : NMR chemical shifts vary with deuterated solvent (e.g., DMSO-d6 vs. CDCl3) .
    • Impurity Artifacts : Residual starting materials (e.g., tert-butyl chloroformate) may obscure MS/MS fragmentation patterns .
  • Resolution :
    • Reproduce spectra using identical conditions (solvent, temperature).
    • Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .

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